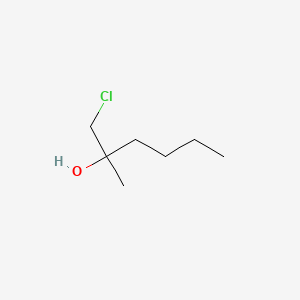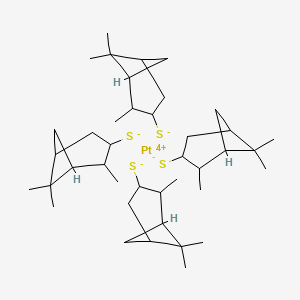![molecular formula C10H13ClO B566585 Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- CAS No. 101159-34-6](/img/structure/B566585.png)
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[221]heptane-2-carbonyl chloride, 5-ethylidene- is a chemical compound with the molecular formula C10H13ClO It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique three-dimensional shape
Preparation Methods
The synthesis of Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- typically involves the chlorination of the corresponding carboxylic acid derivative. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial production methods may involve similar chlorination processes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents include primary or secondary amines, alcohols, and thiols under basic conditions.
Addition Reactions: The ethylidene group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine would yield an amide, while hydrolysis would yield the carboxylic acid.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through acylation reactions, potentially altering their function or stability.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique biological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The rigidity of the bicyclo[2.2.1]heptane structure can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar compounds to Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- include other derivatives of bicyclo[2.2.1]heptane, such as:
Bicyclo[2.2.1]heptane-2-carboxylic acid: The parent carboxylic acid from which the chloride is derived.
Bicyclo[2.2.1]heptane-2-carbonyl bromide: A similar compound where the chlorine atom is replaced by a bromine atom.
5-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride: A derivative with a methyl group instead of an ethylidene group.
The uniqueness of Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- lies in its specific substitution pattern and the presence of the ethylidene group, which can impart different reactivity and properties compared to its analogs.
Properties
CAS No. |
101159-34-6 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.663 |
IUPAC Name |
2-ethylidenebicyclo[2.2.1]heptane-5-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-6-3-8-4-7(6)5-9(8)10(11)12/h2,7-9H,3-5H2,1H3 |
InChI Key |
SCQRGHSPRUNNBF-UHFFFAOYSA-N |
SMILES |
CC=C1CC2CC1CC2C(=O)Cl |
Synonyms |
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid](/img/structure/B566510.png)

![6-amino-2-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B566516.png)
![(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione](/img/structure/B566518.png)
![3,7,8-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B566522.png)

![Methyl 5-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B566525.png)
